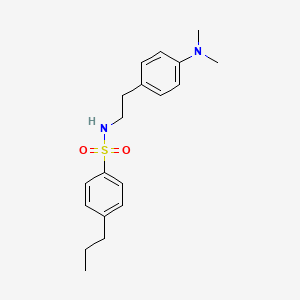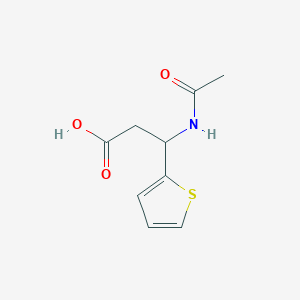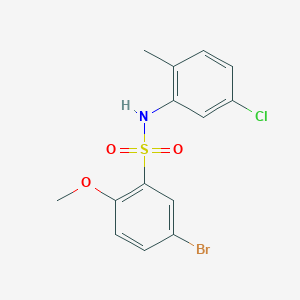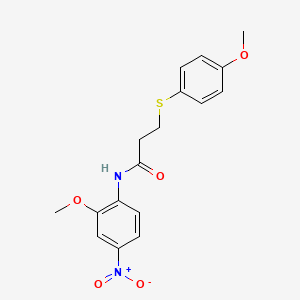
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Analytical Applications in Chromatography
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide, as a primary sulfonamide, has demonstrated significant utility in analytical chemistry, particularly within gas-liquid chromatography. Dimethylformamide dialkylacetals, for instance, have been shown to react with primary sulfonamides, forming N-dimethylaminomethylene derivatives which possess excellent gas-liquid chromatographic properties. These derivatives can be prepared at the submicrogram level, offering greater retention times and ease of preparation compared to other sulfonamide derivatives. This makes them particularly attractive for gas-liquid chromatographic studies, including the detection of specific sulfonamides in biological samples at very low concentrations (Vandenheuvel & Gruber, 1975).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound derivatives have been explored, with studies focusing on the synthesis of new compounds for potential therapeutic applications. For example, a study on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule demonstrated the structural and electronic properties of the compound, highlighting its potential for further application in drug development and other fields. Such research underlines the importance of sulfonamide derivatives in developing novel compounds with specific biological or chemical properties (Murthy et al., 2018).
Environmental and Biological Sensing
The development of reaction-based fluorescent probes for the selective discrimination of specific chemicals is another area where this compound derivatives show promise. A study highlighted the creation of a new design for a fluorescent probe capable of discriminating thiophenols over aliphatic thiols. This approach utilizes intramolecular charge transfer pathways and has implications for environmental and biological sciences, particularly in the sensitive and selective detection of thiophenols in water samples, showcasing the environmental application potential of sulfonamide derivatives (Wang et al., 2012).
Pharmacological Applications
The exploration of sulfonamide derivatives extends into pharmacology, where these compounds have been studied for their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for enzyme inhibitory kinetics, particularly against acetylcholinesterase, showing significant potential as novel therapeutic agents for diseases such as Alzheimer’s. This research indicates the versatility of sulfonamide derivatives in drug development, emphasizing their role in creating more effective treatments for neurodegenerative diseases (Abbasi et al., 2018).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-4-5-16-8-12-19(13-9-16)24(22,23)20-15-14-17-6-10-18(11-7-17)21(2)3/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPSIDTLJIMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2973290.png)
![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B2973292.png)

![[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2973296.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)
![[4-(Furan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2973299.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)
